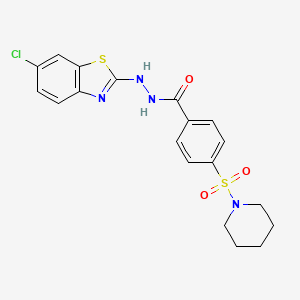
N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide is a useful research compound. Its molecular formula is C19H19ClN4O3S2 and its molecular weight is 451.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 450.0587105 g/mol and the complexity rating of the compound is 675. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide is a complex organic compound with potential applications in medicinal chemistry and material science. This compound features a unique combination of structural components, including a benzothiazole ring, a sulfonamide group, and a piperidine moiety, which contribute to its biological activity. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The IUPAC name for this compound is N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzohydrazide. Its molecular formula is C20H21ClN4O3S2, and it has a molecular weight of 442.98 g/mol. The compound is characterized by the presence of:
- A benzothiazole ring, known for its biological activity.
- A sulfonamide group that enhances solubility and biological interactions.
- A piperidine ring that contributes to pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and inflammation.
- DNA Binding : Similar compounds have shown the ability to bind to DNA, particularly within the minor groove, which could affect gene expression and cellular proliferation .
Antitumor Activity
Research indicates that benzothiazole derivatives, including this compound, exhibit significant antitumor properties. For instance:
- In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells across various lines.
- The IC50 values for related compounds have been reported in the range of 6.26 μM to 20.46 μM in different assay formats .
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against several pathogens:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Effective against Escherichia coli.
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of benzothiazole derivatives, this compound was tested alongside other analogs. The results demonstrated that this compound significantly reduced cell viability in 2D culture systems compared to 3D systems, indicating its potential as an effective anticancer agent.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of similar benzothiazole compounds revealed promising results against both Gram-positive and Gram-negative bacteria. The tests followed CLSI guidelines for broth microdilution methods, showing a clear inhibition zone indicating effective antimicrobial action.
Eigenschaften
IUPAC Name |
N'-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S2/c20-14-6-9-16-17(12-14)28-19(21-16)23-22-18(25)13-4-7-15(8-5-13)29(26,27)24-10-2-1-3-11-24/h4-9,12H,1-3,10-11H2,(H,21,23)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGJOOYMICHBNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














